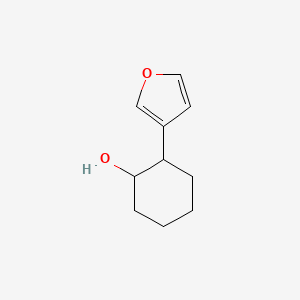
2-(Furan-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)cyclohexan-1-ol is an organic compound that features a furan ring attached to a cyclohexanol moiety This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of furan with the alicyclic nature of cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction between a furan derivative and a suitable dienophile, followed by reduction and cyclization steps. For instance, the reaction of furan with cyclohexanone in the presence of a Lewis acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution can be achieved using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 2-(Furan-3-yl)cyclohexanone
Reduction: 2-(Tetrahydrofuran-3-yl)cyclohexan-1-ol
Substitution: Various substituted furan derivatives
Scientific Research Applications
2-(Furan-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)cyclohexan-1-ol
- 2-(Tetrahydrofuran-3-yl)cyclohexan-1-ol
- 2-(Pyran-3-yl)cyclohexan-1-ol
Uniqueness
2-(Furan-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the furan ring and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(furan-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9-11H,1-4H2 |
InChI Key |
RBOIGSFSWAOYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=COC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


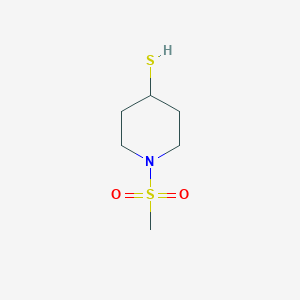
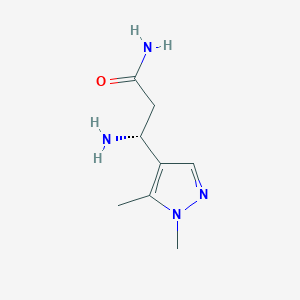
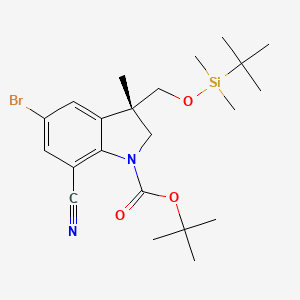
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
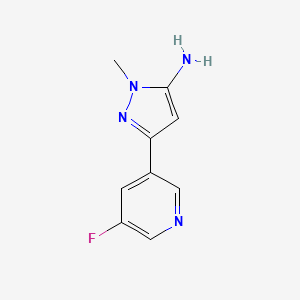

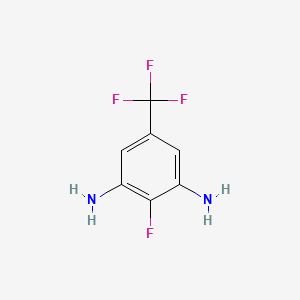

![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)

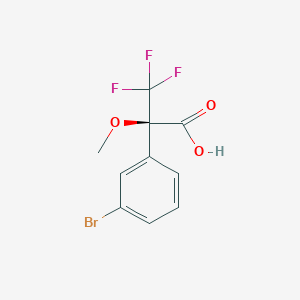

![5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321443.png)

